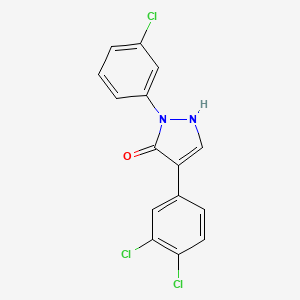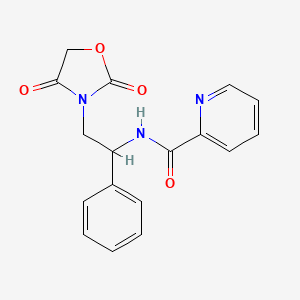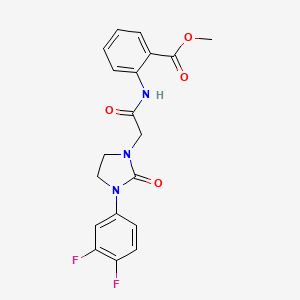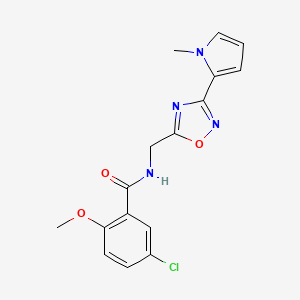
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, abbreviated as 2-CP-4-DCP-1,2-DH-P, is an important compound in the field of organic chemistry. It is a colorless, crystalline solid that is soluble in water and has a melting point of 150-152°C. 2-CP-4-DCP-1,2-DH-P has been studied for its various applications in the scientific research, such as its use as a synthetic reagent, a catalyst, and a pharmaceutical intermediate. This compound has also been used in the synthesis of other organic compounds, such as 4-chloro-2-methyl-3-nitrophenol, 2-chloro-3-methyl-4-nitrophenol, and 3-chloro-4-methyl-5-nitrophenol.
Scientific Research Applications
Molecular Structure and Interactions
Research on pyrazole derivatives has extensively focused on their molecular structure and interactions. For example, a study on a similar pyrazole compound revealed its molecular structure through single crystal X-ray diffraction, highlighting the importance of molecular geometry in understanding compound properties and interactions (Aydın et al., 2021) (Aydın et al., 2021). Such studies are crucial for designing compounds with desired physical and chemical properties.
Photophysical and Electrochemical Properties
Pyrazolinopiperidines derivatives, which share structural similarities with the target compound, have been synthesized and characterized for their green light emitting properties. These compounds exhibit significant photophysical properties such as intense green fluorescence and a large Stokes shift, making them potential candidates for applications in optical materials and devices (Easwaramoorthi et al., 2013) (Easwaramoorthi et al., 2013).
Antimicrobial and Anticancer Potential
Several pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, a study demonstrated the synthesis of pyrazole compounds and their potential as anti-cancer agents through docking analysis, suggesting their negative response against specific enzymes (Thomas et al., 2019) (Thomas et al., 2019). This showcases the therapeutic potential of pyrazole derivatives in developing new pharmacological agents.
Material Science Applications
The electronic structure and physico-chemical properties of pyrazole compounds have been explored, indicating their utility in material science, particularly as photosensitizers in photovoltaic systems (Thomas et al., 2019) (Thomas et al., 2019). Their high oscillator strength and hyperpolarizabilities suggest their suitability for applications in nonlinear optics and as components in solar cells.
properties
IUPAC Name |
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O/c16-10-2-1-3-11(7-10)20-15(21)12(8-19-20)9-4-5-13(17)14(18)6-9/h1-8,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHIFSRNAGVDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CN2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-4-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2741979.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2741982.png)
![2-Chloro-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B2741984.png)
![(3,5-Dimethyl-1H-pyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2741986.png)

![N-(4-methylbenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2741988.png)
![N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide](/img/structure/B2741989.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2741990.png)



![2-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2741998.png)